

validating the antimicrobial efficacy of 2,4-Diphenylimidazole derivatives

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Compound of Interest

Compound Name: 2,4-Diphenylimidazole

Cat. No.: B1331546

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Comparative Antimicrobial Efficacy of 2,4-Diphenylimidazole Derivatives

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of various **2,4-diphenylimidazole** derivatives against a range of pathogenic bacteria and fungi. The data presented is compiled from recent studies and is intended to assist researchers and scientists in evaluating the potential of these compounds as novel antimicrobial agents. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of **2,4-diphenylimidazole** derivatives has been evaluated using standard methods, primarily the Kirby-Bauer disc diffusion method and broth microdilution to determine the Minimum Inhibitory Concentration (MIC). The following tables summarize the results from various studies, comparing the activity of different derivatives with standard antimicrobial agents.

Table 1: Antibacterial Activity of **2,4-Diphenylimidazole** Derivatives (Inhibition Zone in mm)

Compound	Derivative	Staphylococcus aureus	Bacillus anthracoides	Escherichia coli	Pseudomonas aeruginosa	Klebsiella pneumoniae	Standard Drug (Inhibition Zone in mm)
N1	2,4,5-triphenyl-1-(4-(phenyldiazanyl)phenyl)-1H-imidazole	-	-	-	-	26.8 ± 0.8	Ciprofloxacin
N2	2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazanyl)phenyl)-1H-imidazole	29.3 ± 0.8	-	-	-	-	Ciprofloxacin
N3	2-(2,4-dichlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazanyl)phenyl)-1H-imidazole	-	-	-	-	-	Ciprofloxacin

Z2	2-substitute d-4, 5-diphenyl imidazole	-	-	-	-	-	Ciprofloxacin
Z8	2-substitute d-4, 5-diphenyl imidazole	-	-	-	-	-	Ciprofloxacin

Note: '-' indicates data not available in the cited sources. The activity of compounds Z2 and Z8 was reported as promising against bacterial strains compared to Ciprofloxacin, but specific inhibition zone values were not provided in the abstract.[1]

Table 2: Antifungal Activity of **2,4-Diphenylimidazole** Derivatives (Inhibition Zone in mm)

Compound	Derivative	Candida albicans	Standard Drug (Inhibition Zone in mm)
N2	2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole	32 ± 0.3	-
Z2	2-substituted-4, 5-diphenyl imidazole	-	Clotrimazole
Z8	2-substituted-4, 5-diphenyl imidazole	-	Clotrimazole

Note: '-' indicates data not available in the cited sources. The activity of compounds Z2 and Z8 was reported as promising against fungal strains compared to Clotrimazole, but specific inhibition zone values were not provided in the abstract.[1]

Table 3: Antibacterial Activity of 4,5-Diphenyl-1H-imidazole Derivatives (MIC in $\mu\text{g/mL}$)

Compound	Derivative	Staphylococcus aureus	Enterococcus faecalis	Standard Drug (MIC in $\mu\text{g/mL}$)
6c	2-[(5-methyl-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole	16	16	Ciprofloxacin
6d	2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole	4	-	Ciprofloxacin (MIC = 8 $\mu\text{g/mL}$ against S. aureus)

Note: '-' indicates data not available in the cited sources.[2]

 Table 4: Antifungal and Antibacterial Activity of Imidazole Derivatives with a 2,4-Dienone Motif (MIC in $\mu\text{g/mL}$)

Compound	Candida albicans (Fluconazole-resistant)	Staphylococcus aureus	Staphylococcus epidermidis	Standard Drug (MIC in $\mu\text{g/mL}$)
31	8	8	8	Fluconazole
42	8	4	8	Fluconazole

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **2,4-diphenylimidazole** derivatives.

Kirby-Bauer Disc Diffusion Method

This method is used to determine the antimicrobial susceptibility of bacteria to various antimicrobial compounds.

- **Preparation of Inoculum:** A standardized bacterial suspension is prepared by adjusting the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
- **Inoculation of Agar Plate:** A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
- **Application of Discs:** Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., **2,4-diphenylimidazole** derivatives) and the standard antibiotic. The discs are then placed on the inoculated agar surface.
- **Incubation:** The plates are incubated at a specified temperature (e.g., 37°C) for a designated period (e.g., 18-24 hours).
- **Measurement of Inhibition Zone:** The diameter of the zone of complete inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.^[1]

Broth Microdilution Method (for MIC Determination)

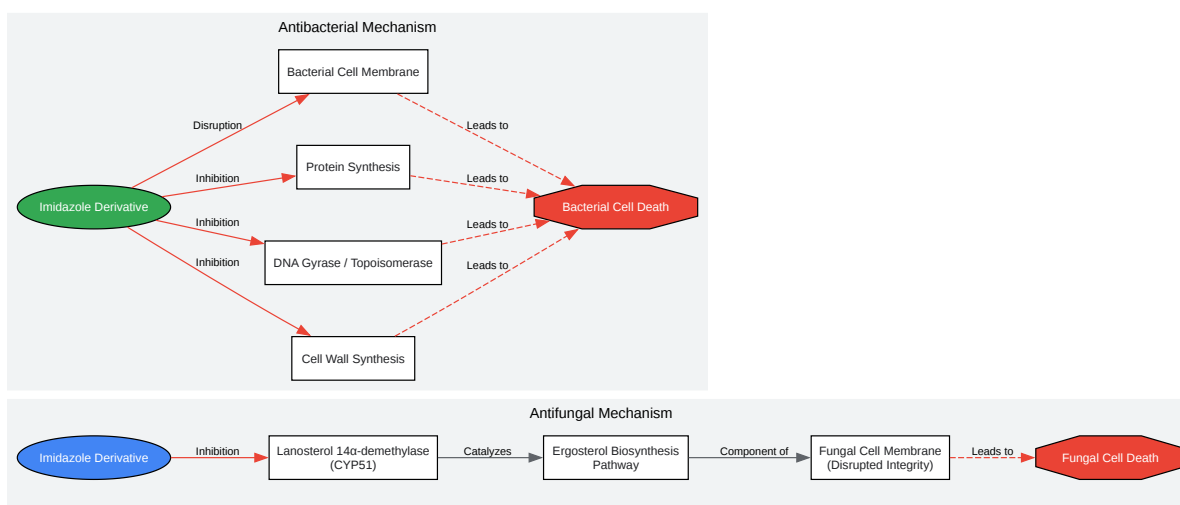
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- **Preparation of Serial Dilutions:** A series of twofold dilutions of the test compounds and standard drugs are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test microorganism.
- **Incubation:** The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[2][3]

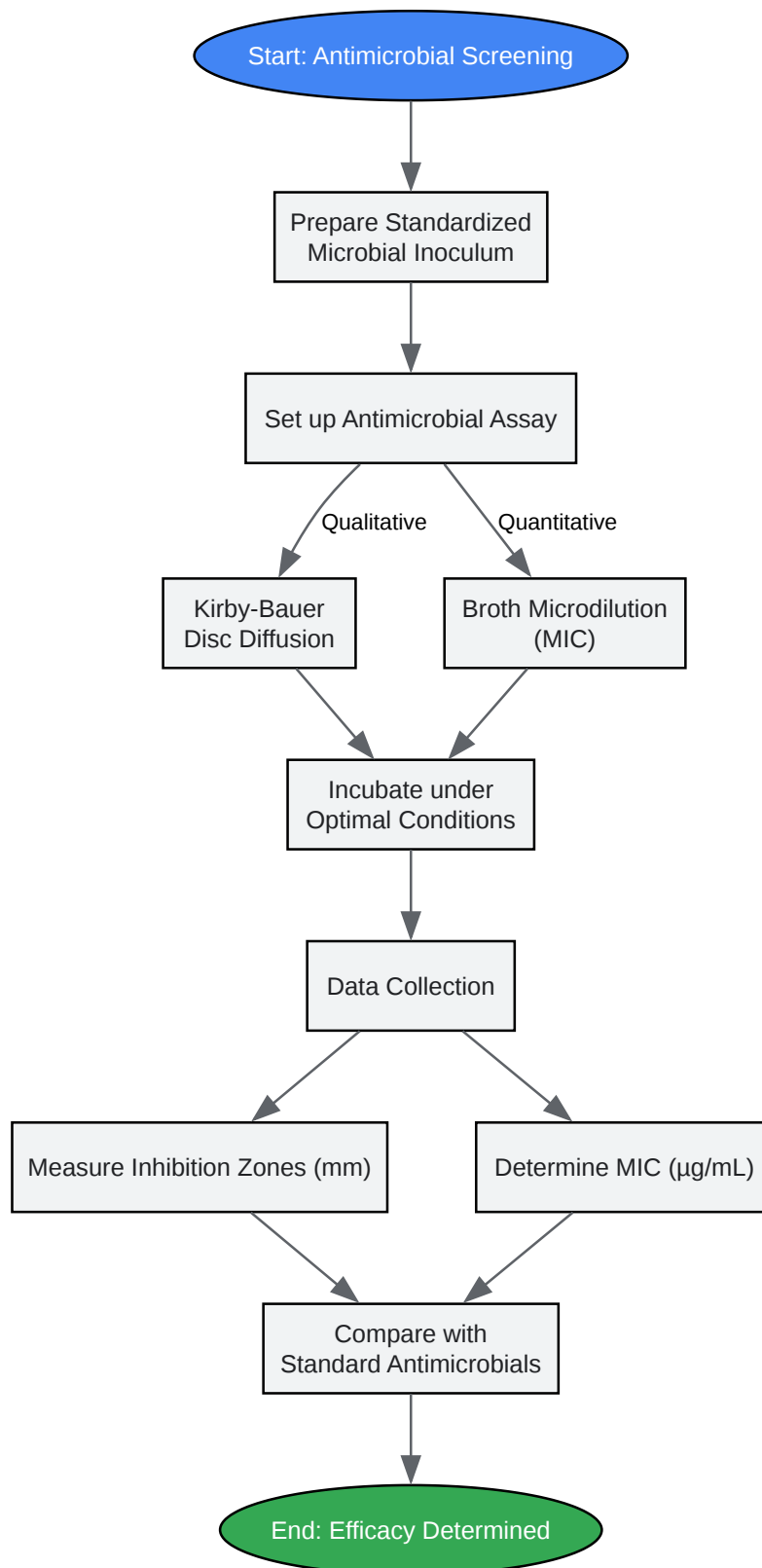
Potential Antimicrobial Mechanisms of Action

While the precise signaling pathways for **2,4-diphenylimidazole** derivatives are still under investigation, the broader class of imidazole-based antimicrobials is known to act through several mechanisms. The following diagram illustrates these potential pathways.



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Caption: Potential antimicrobial mechanisms of imidazole derivatives.



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Caption: General workflow for antimicrobial susceptibility testing.

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